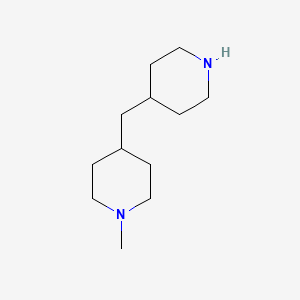

1-Methyl-4-(4-piperidinylmethyl)piperidine

Description

BenchChem offers high-quality 1-Methyl-4-(4-piperidinylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(4-piperidinylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYUXZCXKPMJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267443 | |

| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879883-65-5 | |

| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879883-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4-piperidinylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine

A Note on Nomenclature: This guide focuses on the chemical properties of 1-Methyl-4-(piperidin-4-yl)piperazine (CAS No. 53617-36-0). It is important to note that this compound is structurally distinct from, though similarly named to, 1-Methyl-4-(4-piperidinylmethyl)piperidine. Extensive searches of chemical literature and databases indicate a lack of available data for the latter. The prevalence of data for the piperazine derivative suggests it is the compound of greater scientific and commercial interest. This guide will proceed with an in-depth analysis of the well-documented piperazine compound.

Introduction and Scope

1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic diamine that incorporates both a piperidine and a piperazine ring system. This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and drug development. Its utility stems from the physicochemical properties conferred by the two distinct nitrogenous rings: the piperidine moiety often serves as a scaffold for interacting with biological targets, while the N-methylated piperazine group can enhance aqueous solubility and modulate pharmacokinetic properties.

This document serves as a technical guide for researchers and drug development professionals, providing a consolidated overview of the core chemical properties, synthesis, analytical characterization, and safety considerations for 1-Methyl-4-(piperidin-4-yl)piperazine.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and process chemistry.

Structural and Molecular Data

The compound consists of a piperidine ring linked at the 4-position to a nitrogen atom of a 1-methylpiperazine ring.

Caption: Core structure of 1-Methyl-4-(piperidin-4-yl)piperazine.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperazine | [1] |

| CAS Number | 53617-36-0 | [2] |

| Molecular Formula | C₁₀H₂₁N₃ | [1][2] |

| Molecular Weight | 183.29 g/mol | [1][2] |

| SMILES | CN1CCN(CC1)C2CCNCC2 | [1] |

| InChIKey | MRYYJGQKVGZGSB-UHFFFAOYSA-N | [1] |

Physical Properties

These properties are critical for determining appropriate solvents, storage conditions, and formulation strategies.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 261 °C | [2] |

| Density | 0.992 g/cm³ | [2] |

| Flash Point | 114 °C | [2] |

| Water Solubility | Soluble | [2] |

| pKa (predicted) | 10.27 ± 0.10 | [2] |

| Sensitivity | Hygroscopic | [2] |

Synthesis and Reactivity

1-Methyl-4-(piperidin-4-yl)piperazine is primarily synthesized via reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.

General Synthesis Pathway

The most common route involves the reaction of N-methylpiperazine with a protected piperidin-4-one derivative, followed by deprotection. A key starting material is N-Boc-piperidin-4-one, where the Boc (tert-butyloxycarbonyl) group serves to protect the piperidine nitrogen.

Caption: General synthesis workflow for 1-Methyl-4-(piperidin-4-yl)piperazine.

Detailed Experimental Protocol

The following protocol is a representative example of a reductive amination synthesis.[3]

Objective: To synthesize 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.

Materials:

-

N-methylpiperazine

-

N-Boc-piperidin-4-one

-

Reducing agent (e.g., sodium triacetoxyborohydride or sodium dithionite)[3]

-

Solvent A (e.g., Dichloromethane, Methanol, Ethanol)[3]

-

Solvent B (e.g., Ethyl acetate)[3]

-

Aqueous base (e.g., sodium bicarbonate)

-

Saturated hydrogen chloride in methanol

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve N-Boc-piperidin-4-one and N-methylpiperazine in an appropriate solvent such as dichloromethane.[2]

-

Reductive Amination: Cool the mixture in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise while maintaining the temperature. Allow the reaction to stir at room temperature for several hours (e.g., 16 hours) until completion, monitored by TLC or LC-MS.[2]

-

Workup and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.[2] Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.[2]

-

Deprotection: Dissolve the crude intermediate in a solvent like methanol.[3] Add a saturated solution of hydrogen chloride in methanol dropwise.[3] Stir the mixture to facilitate the removal of the Boc protecting group and formation of the hydrochloride salt.

-

Isolation: The final product, 1-methyl-4-(4-piperidyl)piperazine hydrochloride, will precipitate out of the solution. Collect the solid by filtration and dry under vacuum.[3]

Causality: The use of a Boc protecting group on the piperidinone is crucial. It prevents self-condensation and other side reactions by deactivating the piperidine nitrogen, ensuring that the reductive amination occurs selectively between the ketone of the piperidine ring and the secondary amine of N-methylpiperazine. The final deprotection step under acidic conditions is a clean and efficient way to remove the acid-labile Boc group.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its structural motifs are found in a range of biologically active molecules.

-

CNS Agents: The piperidine and piperazine scaffolds are classic components of many central nervous system (CNS) drugs, including antipsychotics and antidepressants.

-

Kinase Inhibitors: It is cited as a key intermediate for Gilteritinib (trade name Xospata), an inhibitor of the FLT3 tyrosine kinase used to treat acute myeloid leukemia (AML).[4] This highlights its relevance in modern targeted cancer therapies.

-

Building Block: More broadly, it is used as a reagent and building block in various synthetic applications, leveraging its bifunctional nature to construct more complex molecules.[2]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

| Source: European Chemicals Agency (ECHA) C&L Inventory[1] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] The compound is hygroscopic and should be protected from moisture.[2]

Conclusion

1-Methyl-4-(piperidin-4-yl)piperazine is a compound of significant interest to the pharmaceutical and chemical synthesis industries. Its well-defined physicochemical properties and established synthesis protocols make it a reliable and versatile intermediate. Its role in the synthesis of targeted therapies like Gilteritinib underscores its importance in the development of next-generation pharmaceuticals. Researchers and process chemists can utilize the data presented in this guide to inform their synthetic strategies, handling procedures, and drug design efforts.

References

-

1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 . PubChem. Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents (CN110540453A).

Sources

- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature and Identifying the Core Compound

In the landscape of complex organic molecules, precise nomenclature is paramount. The compound of interest, central to this guide, is 1-Methyl-4-(piperidin-4-yl)piperazine . It is crucial to distinguish this molecule from structurally similar compounds. A common point of ambiguity arises with isomers and related structures. For clarity, this guide will focus exclusively on the compound with the Chemical Abstracts Service (CAS) number 53617-36-0 .[1][2] This specific registration number definitively identifies the molecule where the piperidine ring is attached at its 4-position to the nitrogen of the piperazine ring, which in turn has a methyl group on its other nitrogen atom. This compound is a vital building block in medicinal chemistry, notably as a key intermediate in the synthesis of advanced therapeutic agents.[3]

This guide will provide an in-depth exploration of 1-Methyl-4-(piperidin-4-yl)piperazine, covering its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, robust analytical methodologies for its characterization, and a discussion of its significant applications in the field of drug discovery and development.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection for reactions and purification, and appropriate analytical techniques. The key properties of 1-Methyl-4-(piperidin-4-yl)piperazine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53617-36-0 | [1][2] |

| Molecular Formula | C10H21N3 | [1][2] |

| Molecular Weight | 183.29 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 53-56°C | [1] |

| Boiling Point | 261°C | [1] |

| Density | 0.992 g/cm³ | [1] |

| Solubility | Soluble in water | [1] |

| pKa | 10.27 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Section 2: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine is most commonly achieved through reductive amination. This method is efficient and provides a high yield of the desired product. The following protocol outlines a validated procedure, starting from N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone.[3]

Reductive Amination: A Step-by-Step Protocol

Materials:

-

N-methylpiperazine

-

N-Boc-piperidin-4-one

-

Dichloromethane (DCM)

-

Sodium triacetoxyborohydride (STAB)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1.0 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

48% aqueous sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) and cool the solution to 0°C in an ice bath.

-

Addition of Amine: To the cooled solution, add N-methylpiperazine.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (a milder reducing agent that is effective for reductive aminations) to the mixture. The reaction is then stirred for 16 hours at room temperature.

-

Work-up and Extraction:

-

Upon completion of the reaction, cool the mixture back to 0°C.

-

Neutralize the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the concentrated residue in 1.0 N hydrochloric acid and extract with ethyl acetate to remove any unreacted starting material.

-

Alkalize the aqueous layer with a 48% aqueous sodium hydroxide solution.

-

Extract the product again with dichloromethane.

-

The combined organic layers are dried and concentrated to yield the final product, 1-Methyl-4-(piperidin-4-yl)piperazine.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine.

Section 3: Analytical Characterization

Ensuring the purity and identity of the synthesized 1-Methyl-4-(piperidin-4-yl)piperazine is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acidic modifier like phosphoric acid) can be used.[4] Detection is typically performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like piperazine derivatives.[5] It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The spectra will show characteristic peaks corresponding to the protons and carbons in the piperidine and piperazine rings, as well as the methyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.

Analytical Workflow Diagram

Caption: A multi-technique approach for the analytical characterization of 1-Methyl-4-(piperidin-4-yl)piperazine.

Section 4: Applications in Drug Development

1-Methyl-4-(piperidin-4-yl)piperazine serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][3] Its bifunctional nature, possessing both a secondary amine on the piperidine ring and a tertiary amine on the piperazine ring, makes it a versatile scaffold for building more complex molecules.

A prominent example of its application is in the synthesis of Gilteritinib . Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, which are implicated in certain types of cancer, particularly acute myeloid leukemia (AML).[3] The piperazine moiety of 1-Methyl-4-(piperidin-4-yl)piperazine is often a key pharmacophoric element in these kinase inhibitors, interacting with specific residues in the ATP-binding pocket of the enzyme.

Role in Kinase Inhibitor Synthesis

Caption: The synthetic pathway from 1-Methyl-4-(piperidin-4-yl)piperazine to the anticancer drug Gilteritinib.

References

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).

-

1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem . (n.d.). Retrieved January 23, 2026, from [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem . (n.d.). Retrieved January 23, 2026, from [Link]

-

4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine - CAS Common Chemistry . (n.d.). Retrieved January 23, 2026, from [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate . (n.d.). Retrieved January 23, 2026, from [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Journal of Medicinal Chemistry - ACS Publications . (n.d.). Retrieved January 23, 2026, from [Link]

-

Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate . (n.d.). Retrieved January 23, 2026, from [Link]

-

Analytical Methods - RSC Publishing . (n.d.). Retrieved January 23, 2026, from [Link]

-

1-Methylpiperidine - ChemBK . (n.d.). Retrieved January 23, 2026, from [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed . (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-4-(4-piperidinylmethyl)piperidine, a disubstituted piperidine derivative with potential applications in medicinal chemistry and drug development. The primary synthetic strategy detailed herein is centered around a reductive amination protocol, a cornerstone of modern amine synthesis due to its reliability and operational simplicity. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical rationale and practical, field-proven experimental methodologies. Every protocol is designed as a self-validating system, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Overview

1-Methyl-4-(4-piperidinylmethyl)piperidine is a unique scaffold containing two piperidine rings linked by a methylene bridge. The presence of a tertiary amine on one ring and a secondary amine on the other offers multiple points for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic activities. The piperidine motif is a prevalent feature in a vast number of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1]

The synthesis of such a molecule necessitates a strategy that is both high-yielding and scalable. Reductive amination stands out as the most logical and efficient approach for constructing the key C-N bond that links the two piperidine rings.[2] This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly favored in industrial settings for its efficiency and atom economy.

This guide will focus on the reductive amination between 1-methyl-4-piperidone and 4-(aminomethyl)piperidine. The rationale for this choice is based on the commercial availability and straightforward synthesis of the starting materials. An alternative, though less direct, route involving the N-methylation of a 4-(piperidinylmethyl)piperidine precursor will also be briefly discussed.

Synthetic Pathway and Mechanistic Insights

The primary synthetic route is a two-step process, commencing with the synthesis of the key amine intermediate, 4-(aminomethyl)piperidine, followed by the core reductive amination reaction.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for 1-Methyl-4-(4-piperidinylmethyl)piperidine.

Step 1: Synthesis of 4-(Aminomethyl)piperidine

The synthesis of the key amine intermediate, 4-(aminomethyl)piperidine, can be achieved through the reduction of a corresponding amide or nitrile. A reliable method involves the lithium aluminum hydride (LiAlH₄) reduction of N-Boc-4-piperidinecarboxamide. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions and can be removed in a subsequent step if necessary, though for the target synthesis, the unprotected amine is desired.

Mechanism of Amide Reduction: The reduction of the amide to the amine by LiAlH₄ proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide. This is followed by the coordination of the aluminum to the oxygen atom, forming a stable intermediate. Subsequent hydride attacks and workup with water lead to the formation of the primary amine.

Step 2: Reductive Amination

The core of the synthesis is the reductive amination between 1-methyl-4-piperidone and the synthesized 4-(aminomethyl)piperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.

Causality behind Experimental Choices:

-

Sodium Triacetoxyborohydride: Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent. It is particularly effective for reductive aminations because it is less likely to reduce the starting ketone before the imine is formed. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less prone to react with the carbonyl group directly.

-

Solvent and Acid Catalyst: Dichloroethane (DCE) is a common solvent for this reaction. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the neutral imine.

Mechanism of Reductive Amination: The reaction initiates with the nucleophilic attack of the primary amine of 4-(aminomethyl)piperidine on the carbonyl carbon of 1-methyl-4-piperidone. This is followed by dehydration to form an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the iminium carbon, yielding the final product.

Detailed Experimental Protocols

Synthesis of 4-(Aminomethyl)piperidine

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| N-Boc-4-piperidinecarboxamide | 98% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| Sodium Sulfate, anhydrous | ACS reagent | Fisher Scientific |

| Diethyl Ether | ACS reagent | Fisher Scientific |

| Hydrochloric Acid, concentrated | 37% | Fisher Scientific |

| Sodium Hydroxide | Pellets | Fisher Scientific |

Protocol:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (1.0 M solution in THF, 150 mL, 150 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidinecarboxamide (11.4 g, 50 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water (5.7 mL), followed by 15% aqueous sodium hydroxide solution (5.7 mL), and finally water (17.1 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF (3 x 50 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield crude 4-(aminomethyl)piperidine. The product can be purified by vacuum distillation.

Synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| 1-Methyl-4-piperidone | 98% | Sigma-Aldrich |

| 4-(Aminomethyl)piperidine | 97% | Acros Organics |

| Sodium Triacetoxyborohydride | 95% | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Sigma-Aldrich |

| Acetic Acid, glacial | 99.7% | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | - | - |

| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate | ACS reagent | Fisher Scientific |

Protocol:

-

To a 250 mL round-bottom flask, add 1-methyl-4-piperidone (5.66 g, 50 mmol) and 4-(aminomethyl)piperidine (5.71 g, 50 mmol) in anhydrous 1,2-dichloroethane (100 mL).

-

Add glacial acetic acid (2.86 mL, 50 mmol) to the solution and stir for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (15.9 g, 75 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

Characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine

Predicted Analytical Data

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₄N₂ |

| Molecular Weight | 196.34 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.80-2.90 (m, 2H), ~2.70-2.80 (m, 2H), 2.29 (s, 3H), ~2.20 (d, 2H), ~1.90-2.00 (m, 2H), ~1.60-1.75 (m, 3H), ~1.40-1.55 (m, 1H), ~1.10-1.30 (m, 4H), ~1.00 (br s, 1H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~55.5 (2C), ~53.0, ~46.5, ~46.0 (2C), ~38.0, ~31.0 (2C), ~30.0 (2C). |

| Mass Spectrometry (EI) | m/z (%): 196 (M⁺), 124, 98, 83, 70, 57. |

Note: The predicted NMR shifts are estimations and may vary from experimental values. It is highly recommended to perform a full analytical characterization (¹H NMR, ¹³C NMR, MS, and IR) of the synthesized compound to confirm its identity and purity.

Alternative Synthetic Strategy: N-Methylation

An alternative approach to the target molecule involves the N-methylation of a commercially available or synthesized 4-(piperidinylmethyl)piperidine precursor.

Diagram of the N-Methylation Pathway

Caption: Alternative synthesis via the Eschweiler-Clarke reaction.

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This reaction is advantageous as it is typically high-yielding and avoids the use of alkyl halides, which can lead to over-alkylation.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis of 1-Methyl-4-(4-piperidinylmethyl)piperidine. The primary strategy, centered on reductive amination, offers a reliable and scalable route for researchers and drug development professionals. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are designed to ensure successful and reproducible synthesis. While experimental characterization data for the final compound is not currently available in the public domain, the predicted analytical data serves as a useful reference for product validation. The alternative N-methylation route provides an additional strategic option for accessing this valuable chemical entity.

References

- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.

-

PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- D. S. T. A. Martins, et al. (2021). The role of piperidine and its derivatives in medicinal chemistry. Medicinal Chemistry Research, 30(12), 2135-2150.

-

Sciencemadness Discussion Board. (2018). N methylation of 4-pyperidone. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Methyl-4-(4-piperidinylmethyl)piperidine

Preamble: Navigating Structural Ambiguity

In the landscape of complex chemical nomenclature, precision is paramount. The compound of interest, 1-methyl-4-(4-piperidinylmethyl)piperidine, presents a notable case of potential ambiguity. A cursory survey of chemical databases often redirects to the structurally distinct compound, 1-methyl-4-(piperidin-4-yl)piperazine. This guide, however, is dedicated to the explicit structure of 1-methyl-4-(4-piperidinylmethyl)piperidine , which features two piperidine rings linked by a methylene (-CH2-) bridge. Due to the limited direct experimental data for this specific molecule in publicly accessible literature, this document will serve as a predictive guide. The principles and methodologies outlined herein are based on established analytical techniques and spectral data from closely related analogs, providing a robust framework for researchers in drug development and the broader scientific community.

Section 1: Elucidating the Core Structure and Physicochemical Properties

The foundational step in any structural analysis is a thorough understanding of the molecule's composition and predicted properties.

Molecular Blueprint

-

IUPAC Name: 1-methyl-4-(piperidin-4-ylmethyl)piperidine

-

Molecular Formula: C₁₂H₂₄N₂

-

Molecular Weight: 196.34 g/mol

-

Core Structure: A 1-methylpiperidine moiety connected at its 4-position to a piperidine ring via a methylene linker.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 1-methyl-4-(4-piperidinylmethyl)piperidine. These values are essential for designing experimental conditions for chromatography and spectroscopy.

| Property | Predicted Value | Significance in Analysis |

| Boiling Point | ~250-270 °C | Influences GC-MS and purification methods. |

| pKa | ~10.5 (for each nitrogen) | Dictates solubility and ionization in ESI-MS. |

| LogP | ~2.0-2.5 | Affects choice of chromatographic columns and solvents. |

| Polar Surface Area | ~6.5 Ų | Impacts interaction with polar solvents and stationary phases. |

Section 2: A Proposed Synthetic Pathway

A logical synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient route to 1-methyl-4-(4-piperidinylmethyl)piperidine is via reductive amination.

Synthetic Workflow Diagram

Caption: Proposed synthetic route via reductive amination.

Step-by-Step Synthetic Protocol

-

Reactant Preparation: To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(aminomethyl)piperidine (1.05 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. The choice of a mild reducing agent is crucial to prevent over-reduction or side reactions.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of DCM/methanol with 0.5% triethylamine to afford the pure product.

Section 3: Spectroscopic and Spectrometric Structural Elucidation

A multi-faceted analytical approach is essential for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~2.80 | d | 2H | N-CH₂ (axial, Ring A) | Deshielded by adjacent nitrogen. |

| ~2.28 | s | 3H | N-CH₃ | Characteristic singlet for N-methyl group. |

| ~2.20 | d | 2H | C4-CH₂-N (Ring B) | Methylene bridge protons. |

| ~2.05 | t | 2H | N-CH₂ (equatorial, Ring A) | Shielded relative to axial protons. |

| ~1.90 | m | 1H | CH (Ring A) | Methine proton at the 4-position. |

| ~1.70 | d | 4H | CH₂ (equatorial, Rings A & B) | Equatorial protons alpha to CH₂ or CH. |

| ~1.25 | q | 4H | CH₂ (axial, Rings A & B) | Axial protons, more shielded. |

| ~1.10 | m | 1H | CH (Ring B) | Methine proton at the 4-position. |

Ring A: 1-methylpiperidine; Ring B: piperidine

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~56.0 | N-CH₂ (Ring A) | Carbon adjacent to the N-methyl group. |

| ~48.0 | C4-CH₂-N (Ring B) | Methylene bridge carbon. |

| ~46.5 | N-CH₃ | N-methyl carbon. |

| ~46.0 | N-CH₂ (Ring B) | Carbons adjacent to the NH group. |

| ~35.0 | CH (Ring A) | Methine carbon of the 1-methylpiperidine ring. |

| ~32.0 | CH₂ (Ring A) | Carbons beta to the nitrogen. |

| ~30.0 | CH (Ring B) | Methine carbon of the piperidine ring. |

| ~29.0 | CH₂ (Ring B) | Carbons beta to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3400 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2920-2950 | Strong | C-H Stretch | Aliphatic CH₂ |

| 2850-2870 | Strong | C-H Stretch | Aliphatic CH |

| ~2800 | Medium | C-H Stretch | N-CH₃ |

| 1440-1470 | Medium | C-H Bend | CH₂ Scissoring |

| 1100-1200 | Medium | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are vital for confirming the molecular formula and connectivity.

-

Ionization Mode: Electrospray Ionization (ESI) is recommended for its soft ionization, which will likely produce a strong protonated molecule [M+H]⁺ at m/z 197.3.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most probable fragmentation will be cleavage of the C-C bond adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

-

Loss of the N-methylpiperidine moiety: Expect a fragment corresponding to the piperidinylmethyl cation.

-

Ring Opening: Subsequent fragmentation of the piperidine rings can also occur.

-

| m/z | Proposed Fragment |

| 197.3 | [M+H]⁺ (Protonated Molecule) |

| 98.1 | [C₆H₁₂N]⁺ (N-methylpiperidine iminium ion) |

| 84.1 | [C₅H₁₀N]⁺ (Piperidine iminium ion) |

Section 4: Conformational Analysis

The biological activity of piperidine-containing compounds is often dictated by their three-dimensional structure, particularly the conformation of the piperidine rings.

Fundamental Principles

Both piperidine rings are expected to adopt a stable chair conformation to minimize steric strain.[1] For the N-methylpiperidine ring, the methyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions.[1] The conformational preference of substituents on piperidine rings is a well-studied phenomenon.[2][3]

Conformational Isomers of 1-Methyl-4-(4-piperidinylmethyl)piperidine

The linkage between the two rings introduces additional conformational possibilities. The most stable conformer is predicted to have both piperidine rings in a chair conformation with the bulky piperidinylmethyl group on the N-methylpiperidine ring in an equatorial position. The orientation of the methylene bridge relative to the second piperidine ring will also influence the overall geometry.

Analytical Workflow for Conformational Analysis

Caption: Integrated workflow for determining the preferred conformation.

Advanced NMR techniques, such as variable temperature studies and 2D NOESY/ROESY, are invaluable for probing the spatial relationships between protons and thus deducing the dominant conformation.[3] Computational modeling using Density Functional Theory (DFT) can provide theoretical support for the experimentally observed conformation.

Section 5: Self-Validating Protocols

To ensure the integrity of the structural analysis, each protocol should be self-validating.

Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.

-

Data Validation: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms. The correlations in the 2D NMR spectra must be consistent with the proposed structure.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

ESI-MS Acquisition: Infuse the sample into the mass spectrometer and acquire a full scan spectrum in positive ion mode.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 197.3) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Data Validation: The accurate mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. The observed fragmentation pattern should be consistent with the predicted pathways for the proposed structure.

Conclusion

The structural analysis of 1-methyl-4-(4-piperidinylmethyl)piperidine, while challenged by a lack of direct literature data, can be confidently approached through a combination of predictive modeling and established analytical techniques. The methodologies and predicted data presented in this guide provide a comprehensive roadmap for any researcher or drug development professional tasked with the synthesis and characterization of this and structurally related molecules. The confluence of NMR, IR, and mass spectrometry, underpinned by a sound understanding of conformational principles, will ultimately lead to an unambiguous elucidation of its structure.

References

-

Wikipedia. Piperidine. [Link]

-

PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]

-

LookChem. Cas 120013-39-0, 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. [Link]

-

NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

The Pherobase. 4-Methylpiperidine|4me-piperidine|C6H13N. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

Sources

Spectroscopic Characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-Methyl-4-(4-piperidinylmethyl)piperidine. In the absence of published experimental spectra in readily accessible databases, this document leverages predictive methodologies based on foundational spectroscopic principles and data from structurally analogous molecules. It is designed to serve as a valuable resource for researchers in drug discovery, chemical synthesis, and analytical sciences who may be working with this or structurally related compounds. This guide details predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside validated protocols for their acquisition. The causality behind experimental choices and data interpretation is explained to provide a practical and scientifically rigorous framework for the characterization of this molecule.

Introduction and Molecular Structure

1-Methyl-4-(4-piperidinylmethyl)piperidine is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene bridge. One piperidine ring is N-methylated, which is expected to significantly influence its chemical properties and spectroscopic signature compared to its unsubstituted counterpart. The structural elucidation and confirmation of such molecules are paramount in pharmaceutical development and chemical research, necessitating a thorough understanding of their spectroscopic characteristics.

To facilitate the discussion of the predicted spectroscopic data, the molecular structure and a proposed atom numbering scheme are presented below.

Figure 1: Molecular structure and atom numbering scheme for 1-Methyl-4-(4-piperidinylmethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 1-Methyl-4-(4-piperidinylmethyl)piperidine.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of chemical environments and expected spin-spin coupling patterns. The piperidine rings are expected to exist in rapidly equilibrating chair conformations at room temperature, which may lead to averaged signals for axial and equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on N1'' | 1.0 - 2.0 | Broad singlet | - | 1H |

| H on C1' | 2.1 - 2.3 | Singlet | - | 3H |

| H on C4' | 2.3 - 2.5 | Doublet | ~7.0 | 2H |

| H on C2, C6 (axial & equatorial) | 1.8 - 2.0 and 2.7 - 2.9 | Multiplets | - | 4H |

| H on C3, C5 (axial & equatorial) | 1.2 - 1.8 | Multiplets | - | 4H |

| H on C4 | 1.0 - 1.5 | Multiplet | - | 1H |

| H on C2'', C6'' (axial & equatorial) | 2.4 - 2.6 and 3.0 - 3.2 | Multiplets | - | 4H |

| H on C3'', C5'' (axial & equatorial) | 1.3 - 1.9 | Multiplets | - | 4H |

| H on C4'' | 1.0 - 1.5 | Multiplet | - | 1H |

Expertise & Experience: The N-methyl protons (C1') are predicted to be a sharp singlet due to the absence of adjacent protons for coupling. The methylene bridge protons (C4') are expected to appear as a doublet, coupling with the proton on C4. The protons on the piperidine rings will exhibit complex multiplets due to conformational averaging and spin-spin coupling with neighboring protons. The protons on the carbons adjacent to the nitrogen atoms (C2, C6, C2'', C6'') are expected to be deshielded and appear at a higher chemical shift compared to the other ring protons.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1' | 46 - 48 |

| C2, C6 | 56 - 58 |

| C3, C5 | 30 - 32 |

| C4 | 38 - 40 |

| C4' | 58 - 60 |

| C2'', C6'' | 48 - 50 |

| C3'', C5'' | 30 - 32 |

| C4'' | 28 - 30 |

Expertise & Experience: The N-methyl carbon (C1') and the carbons adjacent to the nitrogen atoms (C2, C6, C2'', C6'') are expected to be the most deshielded among the sp³ carbons due to the electronegativity of nitrogen. The methylene bridge carbon (C4') is also expected to be in a similar chemical shift range. The remaining piperidine ring carbons will appear at higher fields.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, chosen based on sample solubility). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for validation):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded ¹H and ¹³C atoms.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the molecular fragments.

-

Figure 3: Predicted major fragmentation pathways for 1-Methyl-4-(4-piperidinylmethyl)piperidine in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation:

-

For Electrospray Ionization (ESI): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the protonated molecule [M+H]⁺.

-

For Electron Ionization (EI): Use a GC-MS system if the compound is sufficiently volatile and thermally stable. The EI source will provide characteristic fragmentation patterns.

-

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

-

GC-EI-MS: Inject a small volume of the sample onto a suitable GC column. The separated compound will then be introduced into the EI source.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared Absorption Bands

Table 4: Predicted Major IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (sp³) | Stretch | 2800 - 3000 | Strong |

| C-H (sp³) | Bend | 1350 - 1480 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Expertise & Experience: The most characteristic peaks in the IR spectrum of 1-Methyl-4-(4-piperidinylmethyl)piperidine are expected to be the C-H stretching vibrations just below 3000 cm⁻¹ and the C-N stretching vibrations in the fingerprint region. The N-H stretch of the secondary amine in the second piperidine ring may be weak and broad.

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Conclusion

This technical guide provides a robust, scientifically grounded framework for the spectroscopic characterization of 1-Methyl-4-(4-piperidinylmethyl)piperidine. While experimental data is not currently available in public domains, the predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer a valuable starting point for any researcher working with this compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel small molecules in a research and development setting.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to the Solubility Parameters of 1-Methyl-4-(4-piperidinylmethyl)piperidine

Abstract

This technical guide provides a comprehensive analysis of the Hildebrand and Hansen solubility parameters for the molecule 1-Methyl-4-(4-piperidinylmethyl)piperidine, a compound of interest in pharmaceutical research and development due to its complex piperidine-based structure. In the absence of direct experimental data, this document details a robust, scientifically-grounded estimation of these parameters using the Hoftyzer-van Krevelen group contribution method. The guide elucidates the theoretical underpinnings of solubility parameters, presents a step-by-step methodology for their calculation, and discusses the profound implications of the resulting values for solvent selection, formulation design, and miscibility prediction. Furthermore, a detailed protocol for the experimental verification of the estimated parameters is provided, ensuring a self-validating framework for researchers. This document is intended for scientists and professionals in drug development seeking to understand and apply solubility science to accelerate their research.

Introduction: The Critical Role of Solubility Parameters in Pharmaceutical Sciences

The principle of "like dissolves like" is a foundational concept in chemistry, yet in the complex world of drug development, a more quantitative and predictive framework is essential. Solubility parameters provide this framework, offering numerical values that characterize the cohesive energy density of substances. Understanding these parameters is crucial for predicting the miscibility of a drug molecule with solvents, excipients, and polymers, thereby guiding formulation strategies, ensuring product stability, and optimizing drug delivery systems.[1]

This guide focuses on 1-Methyl-4-(4-piperidinylmethyl)piperidine, a molecule featuring multiple functional groups that contribute to a complex solvency profile. Piperidine scaffolds are prevalent in pharmaceuticals, making a deep understanding of their solubility characteristics highly valuable for medicinal chemists and formulation scientists.[2]

Compound Profile: 1-Methyl-4-(4-piperidinylmethyl)piperidine

A precise understanding of the molecule's structure is the first step in determining its properties.

-

IUPAC Name: 1-Methyl-4-(piperidin-4-ylmethyl)piperidine

-

Molecular Structure:

Caption: Molecular structure of 1-Methyl-4-(4-piperidinylmethyl)piperidine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂ | PubChem CID: 15579998 |

| Molecular Weight | 196.33 g/mol | PubChem CID: 15579998 |

| SMILES | CN1CCC(CC1)CC2CCNCC2 | PubChem CID: 15579998 |

| Predicted Density | ~0.93 g/cm³ | (Estimation based on similar structures)[3][4] |

| Estimated Molar Volume (Vₘ) | 211.1 cm³/mol | (Calculated) |

Theoretical Foundations of Solubility Parameters

The Hildebrand Solubility Parameter (δt)

The Hildebrand solubility parameter (δt) is the oldest and simplest model, defined as the square root of the cohesive energy density (CED). The CED represents the energy required to vaporize a unit volume of liquid, effectively measuring the strength of the intermolecular forces holding the molecules together.[5]

δt = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

-

ΔHᵥ is the enthalpy of vaporization.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

Vₘ is the molar volume.

Materials with similar δt values are more likely to be miscible. However, the Hildebrand parameter is a single value and does not account for the different types of intermolecular forces.

Hansen Solubility Parameters (HSP)

Developed by Charles Hansen, this model expands upon the Hildebrand parameter by dividing the total cohesive energy into three distinct components: dispersion (d), polar (p), and hydrogen bonding (h).

δt² = δd² + δp² + δh²

-

δd (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. These forces are present in all molecules.

-

δp (Polar): Represents the energy from dipole-dipole interactions between molecules with permanent dipoles.

-

δh (Hydrogen Bonding): Represents the energy from the strong electrostatic interactions between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The principle remains that substances with closer coordinates in this space are more likely to be miscible.

Estimation of Solubility Parameters for 1-Methyl-4-(4-piperidinylmethyl)piperidine

Due to the absence of published experimental data for this specific molecule, we employ a group contribution method. The Hoftyzer-van Krevelen method is a well-established technique that allows for the calculation of HSPs and molar volume based on the summation of contributions from the molecule's constituent functional groups.[6][7]

Methodology: The Hoftyzer-van Krevelen Method

The process involves dissecting the molecule into its fundamental groups and using tabulated contribution values to calculate the molar volume and the individual Hansen parameters.

Caption: Conceptual diagram of a solute's position and its sphere of solubility in 2D Hansen space.

Protocol for Experimental Verification

To validate the estimated parameters, a systematic solubility study should be performed. This protocol provides a self-validating system to refine the calculated values.

Materials

-

1-Methyl-4-(4-piperidinylmethyl)piperidine (solute)

-

A set of ~20-30 solvents with known Hansen parameters (see appendix for a suggested list)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Temperature-controlled environment (e.g., lab bench at 25°C)

Experimental Workflow

Sources

- 1. kinampark.com [kinampark.com]

- 2. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 3. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

- 4. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 5. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

Thermochemical properties of 1-Methyl-4-(4-piperidinylmethyl)piperidine

An In-depth Technical Guide to the Thermochemical Properties of 1-Methyl-4-(4-piperidinyl)piperazine

Abstract

This technical guide provides a comprehensive framework for the determination and application of the thermochemical properties of 1-Methyl-4-(4-piperidinyl)piperazine, a key intermediate in the synthesis of advanced pharmaceuticals such as the FLT3 inhibitor Gilteritinib.[1] Recognizing the scarcity of published thermochemical data for this specific compound, this document serves not as a repository of existing values, but as a detailed methodological guide for researchers, scientists, and drug development professionals. We present field-proven experimental protocols for calorimetry and in-depth workflows for computational quantum chemistry, enabling the robust characterization of critical parameters such as enthalpy of formation, heat capacity, and entropy. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of the principles that underpin data integrity. This guide is designed to empower research teams to generate the high-quality thermochemical data essential for process safety, stability analysis, and the computational modeling required for modern drug discovery and development.

Introduction

Chemical Identity and Structure

1-Methyl-4-(4-piperidinyl)piperazine is a bicyclic diamine with the molecular formula C₁₀H₂₁N₃ and a molecular weight of approximately 183.29 g/mol .[2] The molecule features a piperidine ring linked via a C-N bond to a piperazine ring, which is N-methylated at the 4-position.

-

IUPAC Name: 1-methyl-4-(piperidin-4-yl)piperazine[2]

-

CAS Number: 53617-36-0[2]

-

Molecular Formula: C₁₀H₂₁N₃

-

SMILES: CN1CCN(CC1)C2CCNCC2[2]

-

InChI Key: MRYYJGQKVGZGSB-UHFFFAOYSA-N[2]

Its structure is fundamental to its role as a versatile building block in medicinal chemistry.

Significance in Drug Development

The primary significance of 1-Methyl-4-(4-piperidinyl)piperazine lies in its role as a crucial intermediate in the synthesis of Gilteritinib. Gilteritinib is a potent and selective oral inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[1] The piperidine and piperazine moieties are common scaffolds in drug design, valued for their ability to improve solubility, modulate pKa, and provide vectors for interacting with biological targets.[3][4]

The Critical Role of Thermochemical Properties in Pharmaceutical Science

Thermochemical data are not merely academic; they are cornerstones of safe, efficient, and reliable drug development.

-

Process Safety and Scale-Up: The enthalpy of formation is directly used to calculate the heat of reaction (ΔHᵣₓₙ) for synthesis steps. This information is critical for designing cooling systems, preventing thermal runaway reactions, and ensuring operational safety during large-scale production.

-

Physical Stability and Polymorphism: Heat capacity, along with enthalpies of fusion and sublimation, helps characterize the solid-state behavior of a compound. This is foundational for polymorphism screening—a mandatory step in drug development to identify and control the crystalline forms of active pharmaceutical ingredients (APIs) and intermediates, which can impact solubility, stability, and bioavailability.

-

Computational Modeling: High-quality experimental gas-phase enthalpies of formation are essential for benchmarking and parameterizing computational chemistry methods.[5] Accurate in silico models, in turn, accelerate drug discovery by enabling the reliable prediction of properties for novel candidate molecules, reducing the need for costly and time-consuming synthesis and experimentation.[6]

Synthesis and Purification for Calorimetric Analysis

The integrity of thermochemical measurements is contingent upon the purity of the sample. For calorimetric studies, a purity of >99.8% is often required, as even minor impurities can lead to significant errors in combustion energy and heat capacity measurements.

Representative Synthesis: Reductive Amination

A common and effective route to synthesize 1-Methyl-4-(4-piperidinyl)piperazine is through the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, followed by deprotection of the Boc group.[1]

Protocol:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride in portions at 0-5 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Causality: Sodium triacetoxyborohydride is chosen as it is less reactive and more selective for the iminium intermediate than harsher reagents like sodium borohydride, minimizing side reactions. The Boc-protecting group prevents side reactions at the piperidine nitrogen.

-

-

Workup and Boc Deprotection: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Concentrate the organic phase and dissolve the residue in a solution of hydrochloric acid in methanol or dioxane to cleave the Boc protecting group.[7]

-

Purification: The resulting hydrochloride salt can be purified by recrystallization. For the free base required for calorimetry, the salt is neutralized with a strong base (e.g., NaOH) and the free base is extracted. Final purification is achieved via vacuum distillation or column chromatography to achieve the requisite high purity.

-

Purity Verification: The final product's purity must be rigorously confirmed by a combination of quantitative NMR (qNMR), elemental analysis, and DSC (to check for eutectic melting).

Experimental Determination of Thermochemical Properties

A multi-technique approach is necessary to fully characterize the thermochemical landscape of a molecule.

Methodology: Static Bomb Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation in the condensed state (ΔբH°ₘ(cr)). This is the foundational value from which other thermochemical properties are derived.

Protocol:

-

Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity, crystalline 1-Methyl-4-(4-piperidinyl)piperazine is prepared. The sample is placed in a platinum crucible.

-

Calorimeter Calibration: The energy equivalent of the calorimeter (ε_cal) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions. This is a critical self-validating step.

-

Combustion: The crucible is placed in the combustion bomb, which is then sealed and pressurized with ~30 atm of pure oxygen. A known mass of water is added to the bomb to ensure saturation and dissolution of nitric acid formed from the nitrogen in the compound. The bomb is submerged in the calorimeter's water jacket, and the sample is ignited.

-

Data Acquisition: The temperature change of the water jacket is monitored with high precision (e.g., with a platinum resistance thermometer) until thermal equilibrium is re-established.

-

Analysis: The gross heat of combustion (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the ignition energy (fuse wire) and the formation of nitric acid (from titration of the bomb washings) to obtain the standard internal energy of combustion (Δc U°ₘ). The standard enthalpy of combustion (Δc H°ₘ) is then calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of the crystalline compound (ΔբH°ₘ(cr)) is calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Workflow: Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Methodology: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity (Cₚ) of the solid phase and identify any phase transitions (e.g., polymorphism, melting).

Protocol:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the crystalline material is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Calibration: The instrument's temperature and enthalpy scales are calibrated using certified standards like indium and zinc. Heat capacity is calibrated using a sapphire standard.

-

Measurement: The sample and reference pans are subjected to a controlled temperature program. To measure heat capacity, a modulated DSC (MDSC) approach is often preferred. A typical program would be to cool the sample to -50 °C, then heat at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Causality: MDSC superimposes a sinusoidal temperature oscillation on the linear heating ramp, allowing for the deconvolution of the total heat flow into reversing (heat capacity) and non-reversing components, providing a more accurate Cₚ measurement, especially around thermal events.

-

-

Data Analysis: The heat capacity (Cₚ) is determined from the reversing heat flow signal relative to the sapphire standard. The melting point is identified as the onset of the melting endotherm, and the enthalpy of fusion (ΔfusH°ₘ) is calculated from the area of the peak.

Workflow: Heat Capacity Measurement by DSC

Caption: Workflow for calculating gas-phase enthalpy of formation via quantum chemistry.

Summary of Key Thermochemical Data and Applications

The experimental and computational workflows described above will yield the data summarized in the table below. Note that as published values are unavailable, this table serves as a template for the expected data types.

| Parameter | Symbol | Typical Method | Relevance in Drug Development |

| Condensed Phase | |||

| Enthalpy of Formation (crystal) | ΔբH°ₘ(cr) | Bomb Calorimetry | Process safety, reaction heat calculation |

| Molar Heat Capacity (crystal) | Cₚ,ₘ(cr) | DSC | Material stability, thermodynamic function calculation |

| Melting Temperature | Tₘ | DSC | Purity assessment, physical stability |

| Enthalpy of Fusion | ΔfusH°ₘ | DSC | Polymorph characterization, solubility modeling |

| Gas Phase | |||

| Enthalpy of Formation (gas) | ΔբH°ₘ(g) | Sublimation Calorimetry + ΔբH°ₘ(cr) | Benchmarking computational methods |

| Enthalpy of Formation (gas, calc.) | ΔբH°ₘ(g) | Quantum Chemistry (G4, etc.) | Predictive modeling, force field parameterization |

This integrated dataset allows for a complete thermodynamic description of the molecule, which is invaluable for:

-

Reaction Hazard Analysis: Predicting the exothermicity of synthetic steps.

-

Solid Form Screening: Understanding the relative stabilities of different polymorphs.

-

Developing Force Fields: Improving the accuracy of molecular dynamics simulations used in drug-target binding studies.

Conclusion

While specific thermochemical data for 1-Methyl-4-(4-piperidinyl)piperazine are not yet publicly available, this guide demonstrates that a robust characterization is well within the reach of a modern pharmaceutical development laboratory. By synergistically combining the experimental rigor of combustion and differential scanning calorimetry with the predictive power of high-level quantum chemical calculations, researchers can generate the essential thermodynamic data required for ensuring process safety, controlling physical stability, and accelerating discovery through computation. This integrated approach represents best practice in the physical chemistry of drug development, transforming foundational data into actionable insights.

References

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 23, 2026, from [Link]

-

NIST. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

- Ribeiro da Silva, M. A. V., et al. (2011). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 43(1), 115-121.

- Sun, H., & Yao, H. (2023). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A, 127(32), 6765–6778.

- Diogo, H. P. (2010). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.

- Holdgate, G. A., & Resmini, M. (2011). Thermodynamics in drug discovery. John Wiley & Sons.

-

Cheméo. (n.d.). Piperidine. Retrieved January 23, 2026, from [Link]

Sources

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

A Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-4-(piperidin-4-yl)piperazine, a key building block in medicinal chemistry. The following sections detail its chemical and physical properties, established synthesis protocols, and significant applications, particularly its role as a crucial intermediate in the development of targeted cancer therapies.

Core Compound Identification and Properties

1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine ring. The presence of these nitrogen-containing scaffolds makes it a valuable synthon for introducing these pharmacologically relevant motifs into more complex molecules.[1][2][3]

Table 1: Chemical and Physical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine

| Property | Value | Source |

| Molecular Formula | C10H21N3 | [4][5][6] |

| Molecular Weight | 183.29 g/mol | [4][5][6][7] |

| CAS Number | 53617-36-0 | [4][5][6] |

| IUPAC Name | 1-methyl-4-(piperidin-4-yl)piperazine | [5] |

| Melting Point | 53-56°C | [4] |

| Boiling Point | 261°C | [4] |

| Density | 0.992 g/cm³ | [4] |

| Solubility | Soluble in water. | [4] |

| Appearance | Pale yellow solid | [4] |

| SMILES | CN1CCN(CC1)C2CCNCC2 | [4][5][6] |

| InChIKey | MRYYJGQKVGZGSB-UHFFFAOYSA-N | [4][5] |

Synthesis Methodologies

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine is most commonly achieved through reductive amination. This process typically involves the reaction of a piperidone derivative with a piperazine derivative in the presence of a reducing agent.

General Synthesis from N-Boc-4-piperidinone